5-Chloro-2-cyano-5-(4-methoxyphenyl)penta-2,4-dienamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-2-cyano-5-(4-methoxyphenyl)penta-2,4-dienamide is an organic compound characterized by its unique structure, which includes a chloro group, a cyano group, and a methoxyphenyl group attached to a penta-2,4-dienamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-cyano-5-(4-methoxyphenyl)penta-2,4-dienamide typically involves multi-step organic reactions. One common method includes the reaction of 4-methoxyphenylboronic acid with a suitable chloro-substituted precursor under Suzuki-Miyaura coupling conditions . This reaction is catalyzed by palladium and requires a base such as potassium carbonate in an aqueous or organic solvent.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-cyano-5-(4-methoxyphenyl)penta-2,4-dienamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Sodium methoxide or other nucleophiles in polar aprotic solvents.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
5-Chloro-2-cyano-5-(4-methoxyphenyl)penta-2,4-dienamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 5-Chloro-2-cyano-5-(4-methoxyphenyl)penta-2,4-dienamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or binding to receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-methoxyphenylboronic acid: Similar structure with a boronic acid group instead of a cyano group.
5-Chloro-2,4-dimethoxyphenyl isocyanate: Contains an isocyanate group and two methoxy groups.
Uniqueness
5-Chloro-2-cyano-5-(4-methoxyphenyl)penta-2,4-dienamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications and applications in various fields.
Properties
CAS No. |
50990-69-7 |
---|---|
Molecular Formula |
C13H11ClN2O2 |
Molecular Weight |
262.69 g/mol |
IUPAC Name |
5-chloro-2-cyano-5-(4-methoxyphenyl)penta-2,4-dienamide |
InChI |
InChI=1S/C13H11ClN2O2/c1-18-11-5-2-9(3-6-11)12(14)7-4-10(8-15)13(16)17/h2-7H,1H3,(H2,16,17) |
InChI Key |
VAIQSEIFWBGYNB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=CC=C(C#N)C(=O)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.